molecular formula C11H10ClNO3 B11868955 Methyl 2-chloro-8-methoxyindolizine-7-carboxylate

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate

Cat. No.: B11868955
M. Wt: 239.65 g/mol
InChI Key: KNJNWGWUZNTWHK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate is a bicyclic heteroaromatic compound featuring an indolizine core substituted with chlorine at position 2, methoxy at position 8, and a methyl ester at position 6. Indolizines are nitrogen-containing bicyclic systems known for their electron-rich aromaticity and versatility in medicinal chemistry. The synthesis of such derivatives typically involves condensation reactions, halogenation, and esterification. For example, analogous indolizine esters are synthesized via acid chloride intermediates (e.g., using thionyl chloride) followed by coupling with nucleophiles under reflux conditions . Characterization relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm substituent positions and purity .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 2-chloro-8-methoxyindolizine-7-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-15-10-8(11(14)16-2)3-4-13-6-7(12)5-9(10)13/h3-6H,1-2H3

InChI Key

KNJNWGWUZNTWHK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN2C1=CC(=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-8-methoxyindolizine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with methoxy-substituted acetylenes in the presence of a base. The reaction is often carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-8-methoxyindolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted indolizine derivatives.

Scientific Research Applications

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-methoxyindolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to structurally related indolizine and indole derivatives (Table 1), focusing on substituent effects and physicochemical properties.

Table 1: Key Structural and Molecular Features of Analogous Compounds
Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 2-chloro-8-methoxyindolizine-7-carboxylate Cl (C2), OMe (C8), COOMe (C7) C₁₁H₁₀ClNO₃ 227.64* Aromatic indolizine core; electron-withdrawing Cl and ester groups
Ethyl 7-Acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate Acetyl (C7), Br-benzoyl (C3), Me (C2), COOEt (C1) C₂₂H₁₉BrN₂O₄ 479.30 Bulky substituents; enhanced steric hindrance
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate Cl (C7), COOMe (C8), keto (C5) C₁₀H₁₀ClNO₃ 227.64 Partially saturated indolizine; keto group enhances polarity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), Me (C3), COOH (C2) C₁₀H₈ClNO₂ 217.63 Indole core; carboxylic acid group increases acidity
Ethyl 5-methoxyindole-2-carboxylate OMe (C5), COOEt (C2) C₁₂H₁₃NO₃ 219.24 Indole system; methoxy and ester groups alter electronic density

*Molecular weight calculated based on formula C₁₀H₁₀ClNO₃ from .

Biological Activity

Methyl 2-chloro-8-methoxyindolizine-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antifungal and anti-inflammatory contexts. This article synthesizes current research findings and case studies related to the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications.

This compound is characterized by its indolizine structure, which contributes to its reactivity and biological properties. The presence of the methoxy group and chlorine atom enhances its interaction with biological targets.

Antifungal Activity

Recent studies have explored the antifungal properties of compounds related to this compound. Notably, a series of triazole analogues have been investigated for their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger.

In Vitro Studies

In vitro antifungal activity was assessed using the microdilution method to determine the minimum inhibitory concentration (MIC). The results indicated that certain derivatives exhibited potent antifungal activity:

CompoundMIC (μg/mL)Fungal Strain
GKV100.49Candida tropicalis
GKV110.98Candida albicans
GKV150.98Aspergillus niger

These results suggest that modifications in the molecular structure can significantly influence antifungal efficacy, with GKV10 showing the highest activity against Candida tropicalis .

Molecular Docking Studies

Molecular docking studies were performed to evaluate the binding affinity of these compounds to fungal enzymes such as lanosterol-14α-demethylase. The binding energies calculated indicated that compounds like GKV15 had favorable interactions, with a ΔG value of -24.75 kcal/mol, suggesting strong binding affinity .

Anti-inflammatory Activity

In addition to antifungal properties, this compound derivatives have been investigated for their anti-inflammatory effects. The cyclooxygenase-2 (COX-2) enzyme is a critical target for anti-inflammatory drug development.

Case Studies

A study focused on a novel series of methyl 3-substituted benzoyl-7-substituted indolizine-1-carboxylates demonstrated promising anti-inflammatory activity through inhibition of COX-2. This suggests that similar structural motifs in this compound may also exhibit anti-inflammatory properties .

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